Molecular Weight and Structural Complexity Differential Versus N1-Unsubstituted Analog
The target compound incorporates a 2-thienylcarbonyl group at the N1 position, resulting in a molecular weight of 312.34 g/mol compared to 202.21 g/mol for the N1-unsubstituted analog 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . This 110.13 g/mol mass differential (54.5% increase) reflects the addition of a conjugated thiophene-carbonyl fragment that provides an additional aromatic ring system, a carbonyl hydrogen-bond acceptor, and a sulfur heteroatom capable of participating in chalcogen bonding and metal coordination .
| Evidence Dimension | Molecular weight and heteroatom count |
|---|---|
| Target Compound Data | MW = 312.34 g/mol; 3 heteroatom types (N, O, S); 4 H-bond acceptors (2× pyrazole N, carbaldehyde O, thienylcarbonyl O); 0 H-bond donors |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: MW = 202.21 g/mol; 2 heteroatom types (N, O); 3 H-bond acceptors; 1 H-bond donor (pyrazole NH) |
| Quantified Difference | MW increase of 110.13 g/mol (54.5%); addition of thiophene sulfur plus carbonyl oxygen; elimination of H-bond donor (N1-H → N1-C=O) |
| Conditions | Physicochemical property comparison based on chemical structures and standard molecular descriptors (PubChem, ChemicalBook) |
Why This Matters
Purchasing the target compound directly eliminates the need for N1-functionalization steps; the pre-installed thienylcarbonyl group saves at least one synthetic step compared to starting from the N1-unsubstituted analog, with a mass yield penalty that must be accounted for in route design.
